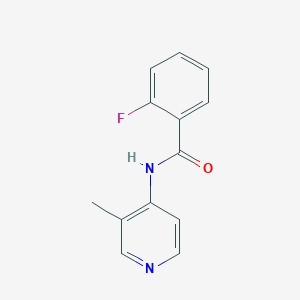

2-fluoro-N-(3-methylpyridin-4-yl)benzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Drug Discovery and Development

The benzamide scaffold, a chemical structure incorporating a benzene (B151609) ring linked to an amide group, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of approved drugs is a testament to its versatility and ability to interact with diverse biological targets. Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

This versatility stems from the scaffold's ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of enzymes and receptors. The inherent stability and favorable pharmacokinetic properties of the benzamide core make it an attractive starting point for the design of new therapeutic agents.

Rationale for Targeted Investigation of 2-fluoro-N-(3-methylpyridin-4-yl)benzamide

The specific chemical architecture of this compound is the result of deliberate design, aiming to enhance its interaction with a particular biological target. The inclusion of a fluorine atom and a methyl-substituted pyridine (B92270) ring is based on established principles of medicinal chemistry aimed at optimizing a compound's potency, selectivity, and metabolic stability.

While direct experimental data for this compound is emerging, the rationale for its investigation is strongly supported by research on structurally analogous compounds. A notable example is the compound TAK-715, a potent inhibitor of p38 mitogen-activated protein (MAP) kinase that also features a benzamide core linked to a substituted pyridine ring. google.com The p38 MAP kinase is a key enzyme in the inflammatory cascade, playing a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). google.com

The structural similarities between this compound and known p38 MAP kinase inhibitors provide a strong impetus for its targeted investigation as a potential modulator of this critical signaling pathway.

Overview of Key Research Avenues and Potential Therapeutic Applications

The primary research avenue for this compound is its potential as a selective inhibitor of p38 MAP kinase. Inhibition of this enzyme has been a major focus in the development of new treatments for chronic inflammatory diseases.

The potential therapeutic applications for a potent and selective p38 MAP kinase inhibitor are extensive and include:

Rheumatoid Arthritis: This autoimmune disease is characterized by chronic inflammation of the joints, leading to pain, swelling, and eventual joint destruction. By inhibiting the production of inflammatory cytokines, a p38 MAP kinase inhibitor could offer a significant therapeutic benefit. google.com

Inflammatory Bowel Disease (IBD): Conditions like Crohn's disease and ulcerative colitis are driven by chronic inflammation of the digestive tract. Targeting the p38 MAP kinase pathway could help to control this inflammation and alleviate symptoms.

Other Inflammatory Conditions: The role of p38 MAP kinase in inflammation suggests potential applications in a variety of other conditions, including psoriasis, chronic obstructive pulmonary disease (COPD), and certain cardiovascular diseases.

The following table summarizes the inhibitory activity of a closely related benzamide compound, TAK-715, against p38α MAP kinase and its effect on TNF-α production, illustrating the potential of this chemical class.

| Compound | p38α Inhibition (IC50) | Cellular TNF-α Inhibition (IC50) |

| TAK-715 | 7.1 nM | 48 nM |

| Data for the structurally related compound TAK-715. google.com |

Further research, including detailed preclinical and clinical studies, will be necessary to fully elucidate the therapeutic potential of this compound. However, based on the solid foundation of benzamide chemistry and the compelling rationale for targeting p38 MAP kinase, this compound represents a promising lead in the ongoing quest for new and improved medicines.

Structure

3D Structure

Properties

Molecular Formula |

C13H11FN2O |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

2-fluoro-N-(3-methylpyridin-4-yl)benzamide |

InChI |

InChI=1S/C13H11FN2O/c1-9-8-15-7-6-12(9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |

InChI Key |

IEUDCKZMNOWRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Fluoro N 3 Methylpyridin 4 Yl Benzamide

Established Synthetic Routes for Benzamide (B126) Core Formation

The formation of the benzamide core of 2-fluoro-N-(3-methylpyridin-4-yl)benzamide can be achieved through several established synthetic methodologies. These routes primarily involve the coupling of a carboxylic acid or its derivative with an amine.

A common and direct method for synthesizing benzamides is the amidation reaction between a carboxylic acid and an amine. In the context of this compound, this would involve the reaction of 2-fluorobenzoic acid with 4-amino-3-methylpyridine. These reactions often necessitate the use of coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond under mild conditions.

A general procedure for this type of synthesis involves dissolving the carboxylic acid in a suitable solvent, followed by the addition of a coupling agent and the amine. The reaction mixture is typically stirred at room temperature for a designated period. For instance, benzamide derivatives can be synthesized by reacting a benzoic acid with an appropriate amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) as a solvent. researchgate.net Another approach involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine. This can be achieved by treating the carboxylic acid with thionyl chloride. nanobioletters.com

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds and are widely used for the synthesis of N-aryl benzamides. syr.eduacs.org This methodology offers an alternative to traditional amidation methods and is particularly useful for coupling aryl halides with amides. syr.eduacs.org The versatility of this approach allows for the synthesis of a wide range of benzamide derivatives with high functional group tolerance and under relatively mild reaction conditions. syr.edu

The general catalytic cycle for palladium-catalyzed amidation involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amide, deprotonation, and finally, reductive elimination to yield the N-aryl benzamide and regenerate the palladium(0) catalyst. syr.edu The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being developed to improve catalyst efficiency and substrate scope. mit.edunih.gov For example, ligands like XPhos and xantphos (B1684198) have been successfully employed in the palladium-catalyzed coupling of amides with aryl bromides and sulfonates. nih.gov

Regioselective Fluorination Techniques in Benzamide Synthesis

The introduction of fluorine atoms into specific positions of a molecule can significantly alter its properties. Regioselective fluorination is therefore a key strategy in the synthesis of fluorinated benzamides. While direct fluorination of a pre-formed benzamide can be challenging, the use of fluorinated starting materials is a more common approach.

For the synthesis of this compound, 2-fluorobenzoic acid is a readily available starting material. However, for more complex fluorinated analogues, various regioselective fluorination techniques can be employed. Electrophilic fluorinating reagents, such as Selectfluor® (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI), are widely used to introduce fluorine at electron-rich positions. researcher.lifenih.gov For instance, metal-free C-H selective fluorination of benzotriazole (B28993) amides has been achieved at the C-7 position using NFSI as the fluorine source. researchgate.net

Furthermore, gold-catalyzed hydrofluorination of alkynes using aqueous HF has been demonstrated as a method for regioselective fluorination, directed by an amide group. researchgate.net Computational studies have also been employed to understand and predict the regioselectivity of nucleophilic fluorination reactions, highlighting the role of hydrogen bonding catalysis in controlling the reaction outcome. acs.org

Synthesis of Structural Analogues and Derivatives for Comprehensive Exploration

To explore the structure-activity relationships and physicochemical properties of this compound, the synthesis of a variety of structural analogues and derivatives is essential. This can involve modifications to both the benzoyl and the pyridinyl moieties of the molecule.

Analogues can be synthesized by utilizing different substituted benzoic acids or pyridinamines in the amidation or cross-coupling reactions described earlier. For example, a series of N-pyridin-2-yl benzamide analogues have been synthesized starting from 3-nitrobenzoic acid. nih.gov Similarly, various benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been prepared through a multi-step synthesis involving esterification, cyanation, cyclization, and aminolysis reactions. mdpi.comnih.gov The synthesis of N-(4-methylpyridin-2-yl)benzamide derivatives has also been reported. researchgate.net

The following table provides examples of synthesized benzamide derivatives with reported yields and melting points:

| Compound Name | Yield (%) | Melting Point (°C) |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(m-tolyl)benzamide | 74 | 260–261 |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzamide | 68 | 230–232 |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide | 60 | 225–226 |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide | 60 | 203–207 |

| 2-chloro-N-(2-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 65 | 195–198 |

| N-(4-bromophenyl)benzamide | 72 | 190-192 |

| N-p-tolylbenzamide | 80 | 156-157 |

| Data sourced from multiple studies. nanobioletters.commdpi.comnih.gov |

Analytical and Structural Characterization for Synthetic Confirmation

The confirmation of the successful synthesis and the unambiguous determination of the structure of this compound and its derivatives rely on a combination of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for the structural elucidation of organic molecules. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR gives insight into the carbon framework. nanobioletters.comresearchgate.net For fluorinated compounds, 19F NMR is particularly valuable for confirming the presence and location of fluorine atoms. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to gain information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions, offering a detailed three-dimensional picture of the molecule in the solid state. mdpi.comccspublishing.org.cnnih.govmdpi.com

The following table summarizes the key analytical data for a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide:

| Technique | Key Findings |

| 1H NMR | Spectrum attests to the overall high purity of the compound. mdpi.com |

| 13C NMR | Spectra are as expected when compared with similar fluorinated compounds. mdpi.com |

| 19F NMR | Peaks at −114, −115, and −118 ppm are typical of fluorine substitution patterns in aromatic systems. mdpi.com |

| X-ray Crystallography | Compound crystallizes in the space group Pn. The two aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)°. mdpi.com |

| Data for N-(2,4-difluorophenyl)-2-fluorobenzamide. mdpi.com |

Preclinical Pharmacological Profiling and Mechanistic Elucidation of 2 Fluoro N 3 Methylpyridin 4 Yl Benzamide

In Vitro Assessment of Biological Activity

Receptor Binding and Functional Assays (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Modulation)

No studies detailing the receptor binding profile or functional activity of 2-fluoro-N-(3-methylpyridin-4-yl)benzamide were found. Specifically, there is no available information on its potential modulatory effects on the metabotropic glutamate receptor subtype 5 (mGluR5) or any other receptor.

Enzyme Inhibition Profiling (e.g., SIRT2, Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase (COX), Glycine (B1666218) Transporter 1 (GlyT1), Kinases, Bacterial Phosphopantetheinyl Transferases)

A thorough search of scientific databases yielded no specific data on the enzyme inhibition profile of this compound. Consequently, its activity, or lack thereof, against enzymes such as SIRT2, fatty acid amide hydrolase (FAAH), cyclooxygenase (COX), glycine transporter 1 (GlyT1), various kinases, or bacterial phosphopantetheinyl transferases remains uncharacterized.

Cell-Based Assays for Specific Biological Responses (e.g., Antiproliferative, Antimicrobial, Antiviral Activity)

There are no published reports on the effects of this compound in cell-based assays. Therefore, its potential antiproliferative, antimicrobial, or antiviral activities have not been determined.

Target Identification and Validation Strategies for the Chemical Compound

In the absence of any primary biological activity data, there have been no target identification or validation studies conducted for this compound. The molecular targets of this compound, if any, are currently unknown.

In Vivo Pharmacological Efficacy Studies in Relevant Animal Models

Neuropharmacological Models (e.g., related to mGluR5, GlyT1)

Consistent with the lack of in vitro data, no in vivo pharmacological studies of this compound in any animal models have been reported. This includes a lack of investigation in neuropharmacological models that would be relevant for assessing potential effects related to mGluR5 or GlyT1 modulation.

Oncological Models

There is no available information from preclinical studies detailing the efficacy or mechanism of this compound in oncological models. Investigations into its effects on cancer cell proliferation, apoptosis, or its performance in in vivo tumor models have not been published in the reviewed literature. While the broader class of benzamides has been explored for anticancer properties, data specific to this particular compound is absent.

Anti-inflammatory and Analgesic Models

Similarly, the preclinical profile of this compound in the context of inflammation and pain is not documented. There are no published studies evaluating its potential to reduce inflammatory markers or its efficacy in animal models of pain. Research on related chemical structures, such as certain sulfonamides, has shown analgesic effects, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Anti-infective Models (e.g., Antimycobacterial, Antibacterial, Antiviral)

The potential of this compound as an anti-infective agent remains unevaluated in the public domain. There is no data available regarding its activity against mycobacteria, bacteria, or viruses. While various benzamide (B126) and fluoroquinolone derivatives have been synthesized and tested for antimicrobial activity, specific screening results for this compound are not reported.

Investigation of Molecular Mechanisms of Action

Consistent with the lack of efficacy data, there are no published investigations into the molecular mechanisms of action for this compound. Studies identifying its potential cellular targets, enzyme inhibitory activity, or effects on signaling pathways are not available. The exploration of its mechanism is contingent on initial findings of biological activity, which have not been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 2 Fluoro N 3 Methylpyridin 4 Yl Benzamide Analogues

Impact of Benzamide (B126) Ring Modifications on Biological Activity

Alterations to the benzamide ring, including the position and nature of substituents, play a pivotal role in modulating the biological activity of this class of compounds. The electronic properties and steric profile of these substituents are key determinants of potency.

Positional and Electronic Effects of Fluoro-Substitution on the Benzene (B151609) Ring

The substitution of fluorine on the benzene ring has a pronounced effect on the compound's activity, which is highly dependent on its position. The strong electron-withdrawing nature of fluorine alters the electronic distribution of the aromatic ring and can influence binding affinity and metabolic stability. nih.govnih.gov

Studies on related N-arylbenzamide scaffolds have shown that the position of the fluoro group is critical. For instance, in a series of fungicidal benzamides, compounds with a 2-fluoro (ortho) substituent on the benzene ring demonstrated superior inhibitory activities compared to other analogues. researchgate.net Similarly, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a 2-fluorophenyl group was found to be essential for inhibitory effects. researchgate.net In other cases, a 4-fluoro (para) substitution has proven advantageous. For example, a 4-fluorophenoxy substituent was shown to have a beneficial effect on the antiplasmodial activity of certain 2-phenoxybenzamides when compared to the non-fluorinated parent compound. nih.gov

The tolerance for fluoro substitution can vary between positions. In a series of SLACK potassium channel inhibitors, the removal of a 2-fluoro group only slightly reduced activity, while 3-fluoro (meta) and 4-fluoro (para) substituents were also well-tolerated with only minor reductions in potency. mdpi.com This suggests that for some targets, the electronic modulation provided by the fluorine atom is more important than its specific location. The high electronegativity of fluorine stabilizes molecular orbitals, which can impact the molecule's interaction with biological targets. nih.gov

Table 1: Effect of Fluoro-Substitution Position on Biological Activity in Analogue Scaffolds

| Scaffold Type | Fluoro Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzamide Fungicides | 2-Fluoro (ortho) | Superior inhibitory activity | researchgate.net |

| 2-Phenoxybenzamides | 4-Fluoro (para) | Advantageous for antiplasmodial activity | nih.gov |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | 2-Fluoro, 3-Fluoro, 4-Fluoro | All positions tolerated with slight reductions in potency | mdpi.com |

Influence of Other Halogen and Alkyl Substitutions on the Benzamide Moiety

Beyond fluorine, other halogen and alkyl groups on the benzamide moiety significantly influence biological activity. The nature of these effects depends on the specific substituent and its position.

In studies comparing different halogens, electron-withdrawing groups like chloro and trifluoromethyl have shown effects similar to fluoro substitutions, with analogues at ortho, meta, and para positions often maintaining potency. mdpi.com For example, in a series of PPARγ-targeted antidiabetics, 2,4-dichloro substitution on the benzene ring was a key feature for high transcriptional potency. mdpi.com However, the introduction of halogens does not universally enhance activity; in one study on pyridine (B92270) derivatives, compounds with halogen atoms (Br, Cl, F) exhibited lower antiproliferative activity. rsc.org

Alkyl and related electron-withdrawing groups also modulate activity. Trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups are often well-tolerated at various positions on the benzene ring. mdpi.com In contrast, the introduction of a larger, highly electronegative pentafluorosulfanyl group (SF5) has been shown to reduce activity, potentially due to its increased steric bulk. mdpi.com Methyl substitutions can also be impactful, though their effects are highly context-dependent.

Table 2: Influence of Various Benzamide Ring Substituents on Potency

| Analogue Series | Substituent | Position(s) | Impact on Potency | Reference |

|---|---|---|---|---|

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | Chloro (Cl) | 2, 3, 4 | Maintained potency, similar to Fluoro | mdpi.com |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | Trifluoromethyl (CF3) | 2, 3, 4 | Maintained potency | mdpi.com |

| PPARγ Modulators | Dichloro (Cl) | 2, 4 | Critical for high activity | mdpi.com |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | Methyl (CH3) | 2 | ~2-fold less potent than parent compound | mdpi.com |

Structure-Activity Relationships of the Methylpyridine Moiety

The methylpyridine portion of the molecule is equally critical for its biological activity. The position of the methyl group, the role of the pyridine nitrogen, and the potential for replacing the entire ring system are all key aspects of its SAR.

Methyl Group Positional and Electronic Effects

The position of the methyl group on the pyridine ring can significantly affect the molecule's activity, likely through a combination of steric and electronic effects. The methyl group is generally considered an electron-releasing substituent, which can influence the basicity and electron density of the pyridine ring. mdpi.com

SAR studies on related scaffolds have demonstrated the sensitivity of biological targets to the methyl group's location. For instance, in a series of TRPV1 antagonists with a pyridine C-region, the introduction of a 4-methyl group was poorly tolerated, leading to 50- to 250-fold reductions in potency, possibly due to steric repulsion within the receptor binding site. nih.gov Conversely, studies on inducible nitric oxide synthase (iNOS) inhibitors based on a 2-amino-4-methylpyridine (B118599) scaffold found that the 6-position was the most tolerant to the introduction of various substituents. nih.gov This highlights that the optimal positioning of the methyl group is highly dependent on the specific biological target. In some cases, combining a methyl group with other substituents at specific positions can yield highly potent compounds. nih.gov

Role of the Nitrogen Atom in the Pyridine Ring

The nitrogen atom in the pyridine ring is a cornerstone of the molecule's chemical properties and its ability to interact with biological targets. Structurally, the pyridine nitrogen is sp2 hybridized and possesses a nonconjugated lone pair of electrons, which confers basicity to the molecule. mdpi.com This property allows it to form hydrogen bonds with amino acid residues in enzymes and receptors, a crucial factor for binding and biological activity. nih.gov

Bioisosteric Replacements and Heterocyclic Ring Variations

Bioisosterism, the replacement of one part of a molecule with a structurally similar group to enhance desired properties, is a common strategy in drug design. nih.gov The methylpyridine moiety can be replaced with other heterocyclic rings to probe the importance of its specific structural and electronic features.

Pyridine is often considered a bioisosteric equivalent of a benzene ring. However, replacing the pyridine ring with other heterocycles can lead to significant changes in activity. In various SAR studies, the pyridine ring has been successfully replaced by other aromatic systems such as furan, thiophene, thiazole, isoxazole, and pyrazole. The outcome of such a replacement depends heavily on the target. For example, in the development of phosphodiesterase 4B inhibitors, switching from a benzo[d]imidazole to a pyrrolo[2,3-b]pyridine core led to a significant increase in potency. The choice of a bioisosteric replacement depends on matching key properties like size, shape, and electronic distribution while potentially improving other characteristics such as metabolic stability or solubility.

Table 3: Common Bioisosteric Replacements for Pyridine and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Pyridine | Thiophene | Similar size and aromaticity, different electronics | |

| Pyridine | Furan | Similar size, more polar | |

| Pyridine | Thiazole | Introduces additional heteroatom for potential H-bonding | |

| Pyridine | Pyrazole | Alters H-bond donor/acceptor pattern |

Conformational Flexibility and Amide Linker Contributions to SAR

Research on benzamide analogues demonstrates that the relative orientation of the phenyl ring and the adjacent aromatic system is a key determinant of activity. nih.gov X-ray crystallography studies of similar benzamide structures, such as N-[4-(trifluoromethyl)phenyl]benzamide, show that the aryl rings are often significantly tilted with respect to each other. nih.gov In the solid state, these rings can be tilted by approximately 60°, a conformation that facilitates favorable intermolecular interactions like N-H⋯O hydrogen bonding and π-stacking in the crystal lattice. nih.gov This contrasts with theoretical calculations for isolated molecules, which predict a smaller tilt of around 30°. nih.gov This discrepancy highlights the molecule's conformational flexibility and its ability to adapt its shape to optimize interactions within a specific environment, such as a protein binding pocket.

The introduction of substituents, particularly on the benzoyl moiety, can further modulate this conformational preference. An ortho-fluoro substituent, as seen in 2-fluoro-N-(3-methylpyridin-4-yl)benzamide, can influence the conformation through the formation of intramolecular hydrogen bonds (IMHBs). nih.gov These bonds, often of the C-O···H-N type, can create a pseudo-ring that restricts the rotation around the amide bond, leading to a more conformationally locked structure. nih.gov This pre-organization of the ligand's conformation can reduce the entropic penalty upon binding to a target, potentially increasing affinity. nih.gov

The amide linker itself is not merely a spacer but an active contributor to binding through its hydrogen bonding capabilities. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. The structure-activity relationship (SAR) of various related scaffolds, such as sulfonamides, reinforces the principle that the linker is critical to activity. nih.gov Modifications to the linker or its immediate environment can drastically alter the binding mode and potency of the compound.

Stereoisomeric Influences on Biological Activity

When chiral centers are present in analogues of this compound, stereoisomerism becomes a critical factor that can profoundly impact biological activity. The three-dimensional arrangement of atoms can dictate the precise fit of a molecule into a chiral binding site on a biological target, such as an enzyme or receptor. Consequently, different stereoisomers of the same compound can exhibit widely varying potencies and efficacies.

Studies on a variety of chiral benzamide analogues consistently demonstrate the pivotal role of stereochemistry. nih.govmdpi.com For instance, in a series of histamine (B1213489) H3 receptor (H3R) antagonists based on a 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl) phenyl]benzamide scaffold, the four synthesized stereoisomers displayed distinct biological profiles. nih.gov One specific stereoisomer, (2S,3'S), showed markedly superior in vitro affinity for the H3 receptor compared to the other three isomers. nih.gov This highlights how a specific spatial arrangement is necessary for optimal interaction with the receptor.

Similarly, research into 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide analogues as TRPV1 antagonists revealed that the biological activity was highly stereospecific. The (S)-isomer of the 1-piperidinyl analogue was identified as the active configuration, exhibiting a potency approximately 15-fold higher than that of the lead compound. nih.gov This significant difference in activity between enantiomers underscores the importance of a well-defined 3D structure for potent antagonism.

The influence of stereochemistry extends beyond direct receptor binding to affect other properties such as metabolic stability and cellular uptake. mdpi.com In a study of nature-inspired acivicin (B1666538) derivatives, it was found that only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This stereoselective activity was hypothesized to be related to the molecule's uptake by a stereospecific L-amino acid transport system. mdpi.com

The following table summarizes findings from studies on benzamide analogues where stereoisomerism significantly impacted biological activity.

| Compound Series | Target | Finding | Reference |

| 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl) phenyl]benzamide | Histamine H3 Receptor | The (2S,3'S) stereoisomer displayed superior in vitro affinity over the other three stereoisomers. | nih.gov |

| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide analogues | TRPV1 Receptor | The (S)-isomer represented the active configuration and was significantly more potent. | nih.gov |

| 3-Br-acivicin isomers | Plasmodium falciparum | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective cellular uptake. | mdpi.com |

These examples clearly illustrate that the introduction of chirality into benzamide structures necessitates careful consideration of each stereoisomer, as the biological activity is often concentrated in only one of the possible configurations.

Advanced Computational and Theoretical Studies on 2 Fluoro N 3 Methylpyridin 4 Yl Benzamide

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug design for understanding how a ligand might interact with a protein's active site.

Elucidation of Binding Modes and Identification of Key Residue Interactions

Information regarding the specific binding modes and key amino acid residue interactions of 2-fluoro-N-(3-methylpyridin-4-yl)benzamide with any biological target is not available in the reviewed literature. Such studies would typically involve docking the compound into the active site of a target protein to predict binding affinity and identify crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex.

Characterization of Allosteric Binding Sites

There is no available research that characterizes allosteric binding sites for this compound. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that can enhance or inhibit the protein's activity. Studies on other benzamide (B126) analogues have explored their potential as allosteric modulators of various receptors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to determine the electronic structure and reactivity of molecules. These theoretical methods provide valuable data on molecular orbitals and electrostatic potential, which are fundamental to understanding chemical reactions and intermolecular interactions.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

A specific Frontier Molecular Orbital (HOMO/LUMO) analysis for this compound has not been reported. This type of analysis is used to determine the electron-donating and electron-accepting capabilities of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity and the nature of electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping for this compound is not described in the available literature. MEP maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule, which helps in predicting how it will interact with other molecules.

In Silico Prediction of Molecular Interactions and Pharmacological Relevance

In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, as well as their potential pharmacological activities. While such predictions are common for novel benzamide derivatives, specific data for this compound is not available. These predictive studies are essential for assessing the drug-likeness of a compound early in the discovery pipeline.

Following a comprehensive search for scholarly articles and data, specific advanced computational and theoretical studies focusing solely on the chemical compound This compound are not available in the public domain. Research literature detailing the prediction of its ligand-target binding characteristics or computational approaches for its structural optimization for biological activity could not be identified.

Therefore, it is not possible to provide the detailed, data-driven article as per the requested outline. The generation of scientifically accurate content for the specified sections and subsections requires published research findings that are currently unavailable for this particular compound. While computational studies exist for other benzamide derivatives, extrapolating those findings to this compound would be scientifically unfounded.

Future Perspectives and Emerging Research Avenues for 2 Fluoro N 3 Methylpyridin 4 Yl Benzamide

Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

A crucial future direction lies in the rational design and synthesis of next-generation derivatives of 2-fluoro-N-(3-methylpyridin-4-yl)benzamide. The primary goals of these efforts would be to enhance biological potency and improve selectivity for specific molecular targets, thereby increasing therapeutic efficacy while minimizing off-target effects.

Systematic structural modifications can be explored to probe the structure-activity relationship (SAR) of this chemical series. For instance, substitutions on both the benzamide (B126) and pyridine (B92270) rings could be investigated. The strategic introduction of various functional groups, such as electron-withdrawing or electron-donating groups, at different positions on the aromatic rings can significantly influence the compound's interaction with its biological target. nih.govresearchgate.net

Furthermore, the synthesis of fluorinated analogs is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govnih.govbeilstein-archives.orgbeilstein-journals.org Therefore, the synthesis of additional fluorinated derivatives of the parent compound could be a promising avenue for improving its pharmacokinetic and pharmacodynamic properties.

A hypothetical synthetic approach for generating a library of derivatives could involve the amide coupling of various substituted 2-fluorobenzoic acids with 4-amino-3-methylpyridine. This modular approach would allow for the rapid generation of a diverse set of analogs for biological screening.

Table 1: Proposed Structural Modifications for SAR Studies

| Modification Site | Proposed Substituents | Rationale |

| Benzamide Ring | -Cl, -Br, -CF3, -OCH3 | Modulate electronic properties and steric bulk to optimize binding interactions. |

| Pyridine Ring | -CH3, -Cl, -F | Investigate the impact of substituents on the pyridine nitrogen's basicity and potential hydrogen bonding. |

| Amide Linker | Alkyl, Cycloalkyl | Explore the effect of conformational rigidity on target engagement. |

Exploration of Combination Therapies and Polypharmacology Approaches

The complexity of many diseases, such as cancer, often necessitates the use of combination therapies to achieve durable responses. nih.gov Future research should explore the potential of this compound in combination with existing therapeutic agents. For instance, if this compound is identified as a kinase inhibitor, combining it with other signal transduction inhibitors or cytotoxic agents could lead to synergistic effects and overcome drug resistance. nih.govmdpi.com

Moreover, the concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction. nih.govnih.gov Given that many kinase inhibitors exhibit a degree of polypharmacology, it would be valuable to profile this compound and its derivatives against a broad panel of kinases and other relevant biological targets. cuni.cz This could reveal novel, therapeutically beneficial multi-targeting activities. For example, a compound that simultaneously inhibits a key oncogenic kinase and a protein involved in drug resistance could be highly effective.

Application in Novel Therapeutic Modalities

Beyond traditional small molecule inhibitors, future research could explore the integration of the this compound scaffold into novel therapeutic modalities. One such area is the development of targeted drug delivery systems. researchgate.netmdpi.com By conjugating the compound to a targeting moiety, such as an antibody or a nanoparticle, it could be selectively delivered to diseased cells, thereby enhancing its therapeutic index.

Another emerging area is the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold, if found to bind to a protein of interest, could be incorporated into a PROTAC, offering a novel mechanism of action beyond simple inhibition.

Integration with Advanced Biological and Data Science Techniques (e.g., Cheminformatics, Machine Learning for SAR)

To accelerate the drug discovery and development process for this class of compounds, the integration of advanced biological and data science techniques is essential. Cheminformatics and machine learning can be powerful tools for analyzing SAR data and building predictive models. nih.govelsevier.comnih.govresearchgate.netmdpi.com

By generating a dataset of synthesized derivatives and their corresponding biological activities, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. Machine learning algorithms, such as random forests and neural networks, can be employed to build more sophisticated and predictive QSAR models. nih.govresearchgate.net

Furthermore, computational methods like molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound and its analogs with their biological targets. This structural information can guide the design of new derivatives with improved binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-N-(3-methylpyridin-4-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise synthesis : Start with 3-methylpyridin-4-amine and 2-fluorobenzoic acid. Use coupling agents like EDCI/HOBt or T3P in anhydrous DCM/THF under inert conditions. Optimize stoichiometry (e.g., 1:1.2 ratio of amine to acid) and reaction time (12–24 hrs) to minimize side products .

- Characterization : Confirm intermediates via TLC and final product purity via HPLC (C18 column, acetonitrile/water gradient). Typical yields range from 65–85%, with purity >95% achievable via recrystallization in ethanol/water .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for pyridine and fluorobenzamide) and methyl groups (δ 2.3–2.5 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .

- LC-MS : Validate molecular ion peak ([M+H]⁺) at m/z 261.1 and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Approach :

- X-ray diffraction : Grow single crystals via slow evaporation in DMSO/EtOH. Use SHELX suite for structure refinement. Key parameters: space group (e.g., P2₁/n), bond lengths (C-F: ~1.34 Å), and torsion angles (amide plane vs. pyridine ring) .

- Data interpretation : Compare experimental results with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to assess intramolecular H-bonding or steric effects .

Q. What strategies address contradictions in biological activity data for fluorinated benzamide derivatives?

- Case Study :

- Bacterial assays : If IC₅₀ values vary across studies (e.g., 5–50 µM), validate via dose-response curves (6 replicates) and statistical analysis (ANOVA with Duncan’s test). Control for solvent effects (e.g., DMSO ≤1%) .

- Target engagement : Use SPR or ITC to directly measure binding affinity to bacterial PPTase enzymes, which are hypothesized targets for related compounds .

Q. How do substituents (fluoro, methyl) influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Mechanistic Insights :

- Fluorine : Electron-withdrawing effect activates the benzamide ring for nitration (HNO₃/H₂SO₄) at the para position.

- Methylpyridine : Steric hindrance from the 3-methyl group reduces reactivity in SNAr reactions compared to unsubstituted pyridines.

- Experimental validation : Monitor reaction progress via ¹⁹F NMR to track fluorine displacement .

Methodological Challenges and Solutions

Q. What computational tools are effective for modeling the electronic properties of this compound?

- Workflow :

- DFT : Calculate HOMO/LUMO energies (Gaussian 16) to predict redox behavior. Fluorine lowers LUMO energy, enhancing electrophilicity .

- Molecular docking : Use AutoDock Vina to simulate interactions with bacterial PPTase (PDB: 3FIO). Key residues: Arg154 (H-bond with amide) and Phe203 (π-stacking with pyridine) .

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.